1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride
Description
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride is a pyrrolidine derivative featuring a 3-chlorobenzyl substituent at the nitrogen atom and a reactive carbonyl chloride group at position 3. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its high electrophilicity, enabling efficient acylation reactions. Its structure combines the electron-withdrawing effects of the chlorine atom and the aromatic benzyl group, enhancing reactivity while contributing to lipophilicity.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO2/c13-10-3-1-2-8(4-10)6-15-7-9(12(14)17)5-11(15)16/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKAEUUSRSNZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166921 | |
| Record name | 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-80-3 | |
| Record name | 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarbonyl chloride, 1-[(3-chlorophenyl)methyl]-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 3-chlorobenzyl chloride with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography or crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation with potassium permanganate could introduce a carboxylic acid group .
Scientific Research Applications
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : Polar functional groups (e.g., carboxylic acid in ) improve aqueous solubility, whereas the target compound’s chloride group necessitates organic solvents for handling.
Biological Activity
1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.
This compound is characterized by its oxopyrrolidine structure, which plays a crucial role in its biological interactions. The presence of the chlorobenzyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The carbonyl group can participate in nucleophilic attack reactions, allowing the compound to form covalent bonds with proteins and enzymes. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding.
Antioxidant Activity
Research indicates that derivatives of oxopyrrolidine compounds exhibit significant antioxidant properties. For instance, studies have shown that certain 5-oxopyrrolidine derivatives demonstrate potent DPPH radical scavenging activity, surpassing that of well-known antioxidants like ascorbic acid .
Enzyme Inhibition
Recent findings suggest that this compound may inhibit specific enzymes involved in disease pathways. Notably, derivatives of 5-oxopyrrolidines have been reported to inhibit β-secretase (BACE-1) enzyme with sub-micromolar activity, which is relevant for Alzheimer's disease research .
Study on Antioxidant Properties
A study conducted on various 5-oxopyrrolidine derivatives demonstrated that certain compounds exhibited antioxidant activities significantly higher than ascorbic acid. The antioxidant capacity was assessed using DPPH radical scavenging assays and reducing power assays, highlighting the potential therapeutic applications of these compounds in oxidative stress-related conditions .
Study on Enzyme Inhibition
In a recent investigation focused on BACE-1 inhibition, it was found that fully substituted 5-oxopyrrolidines could effectively bind to the enzyme's active site, leading to inhibition at low concentrations. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
